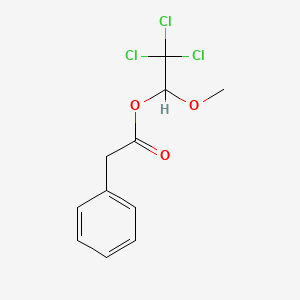
2,2,2-Trichloro-1-methoxyethyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-methoxyethyl phenylacetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of three chlorine atoms, a methoxy group, and a phenylacetate moiety. This compound is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-1-methoxyethyl phenylacetate typically involves the reaction of 2,2,2-trichloroethanol with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-1-methoxyethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-methoxyethyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-methoxyethyl phenylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-1-methoxyethyl phenylacetate can be compared with other similar compounds such as:
2,2,2-Trichloro-1-phenylethanone: This compound has a similar trichloroethyl group but lacks the methoxy and acetate groups.
2,2,2-Trichloro-1-ethoxyethanol: This compound has an ethoxy group instead of a methoxy group.
2,2,2-Trichloro-1-methylethyl carbamate: This compound has a carbamate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
53068-69-2 |
|---|---|
Molekularformel |
C11H11Cl3O3 |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
(2,2,2-trichloro-1-methoxyethyl) 2-phenylacetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-16-10(11(12,13)14)17-9(15)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
InChI-Schlüssel |
LXLYOWWTJGLLGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(Cl)(Cl)Cl)OC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


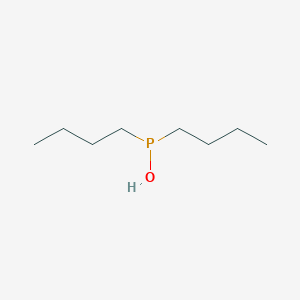
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
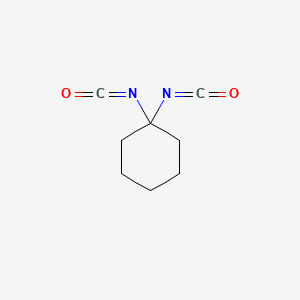
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)

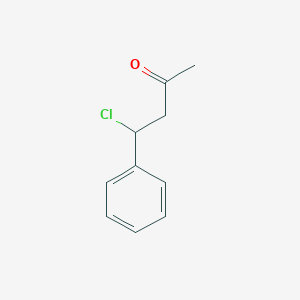

![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
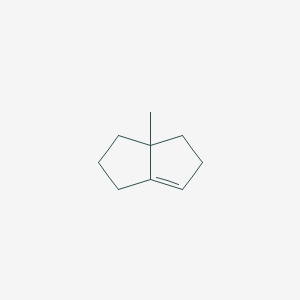
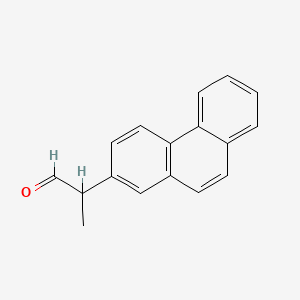
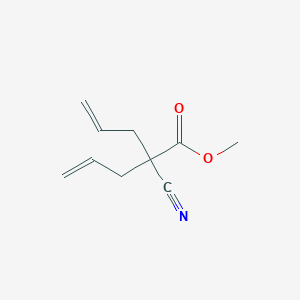
![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)

